Orthotellurate(6-)

Description

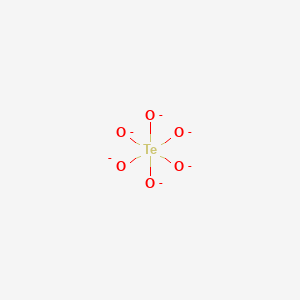

Orthotellurate(6−) (TeO₆⁶⁻) is a hexavalent tellurium oxyanion characterized by an octahedral geometry, where tellurium is centrally coordinated to six oxygen atoms . This ion is a member of the tellurate family, which includes metatellurate (TeO₄²⁻, tetrahedral) and orthotellurate (TeO₆⁶⁻, octahedral). Orthotellurate(6−) is highly stable in alkaline conditions, forming salts such as copper orthotellurate (Cu₃TeO₆) and potassium nickel cobalt orthotellurate (K₂Ni₂₋ₓCoₓTeO₆) . Its stability arises from the low charge density of Te⁶+, which accommodates six oxygen ligands without significant steric strain .

Key Properties of Orthotellurate(6−):

Properties

Molecular Formula |

O6Te-6 |

|---|---|

Molecular Weight |

223.6 g/mol |

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-6 |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-H |

Canonical SMILES |

[O-][Te]([O-])([O-])([O-])([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Metatellurate (TeO₄²⁻)

Structural Differences:

- Geometry: Tetrahedral (Td symmetry) vs. octahedral (Oh symmetry) for orthotellurate .

- Bonding: Te–O bond lengths in metatellurate (~1.76 Å) are shorter than in orthotellurate (~1.91 Å) due to higher charge density in TeO₄²⁻ .

Chemical Behavior:

- Stability: Metatellurate salts (e.g., Na₂TeO₄·2H₂O) decompose at lower temperatures (<500°C) than orthotellurates (>800°C) .

Applications:

Tellurite (TeO₃²⁻) and Pyrotellurite (Te₂O₅²⁻)

Structural and Compositional Differences:

- Oxidation State: Tellurite (Te⁴+) and pyrotellurite (Te³⁺/Te⁴+ mixed) contrast with orthotellurate (Te⁶+) .

- Geometry: Tellurite adopts trigonal pyramidal geometry, while pyrotellurite forms chain-like structures .

Thermal Stability:

- Tellurite compounds (e.g., CuTeO₃) decompose at 700–900°C, whereas orthotellurates like Cu₃TeO₆ remain stable up to 880°C .

- Example reaction during copper telluride roasting:

$$

\text{Cu}3\text{TeO}6 + 2\text{TeO}2 \rightarrow 3\text{CuTeO}3 + \frac{1}{2}\text{O}_2 \quad (\text{at 840–880°C}) \quad

$$

Reactivity:

Intermediate Phases in Metallurgical Processes

During oxidative roasting of copper telluride, orthotellurate (Cu₃TeO₆) forms alongside metastable intermediates like Phase X (unidentified) and CuTeO₄ :

Industrial Relevance:

- Cu₃TeO₆-rich cinders (93–95 wt%) enable efficient tellurium recovery (>90%) at 1000°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.